

Solubility Profiling and Process Engineering: 2,3,4,5-Tetramethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,3,4,5-
Tetramethoxybenzaldehyde

CAS No.: 65884-12-0

Cat. No.: B2400407

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Part 1: Executive Summary & Chemical Profile

2,3,4,5-Tetramethoxybenzaldehyde (CAS: 65884-12-0) is a specialized, high-value intermediate primarily utilized in the synthesis of benzoquinone derivatives, including analogs of Coenzyme Q10 (Ubiquinone) and redox-active therapeutics like E3330.

Unlike its commodity isomer 3,4,5-Trimethoxybenzaldehyde (TMBA), comprehensive public solubility datasets for the 2,3,4,5- isomer are non-existent in open peer-reviewed literature. This guide addresses that gap by synthesizing structural homology principles from TMBA with field-proven process engineering protocols. We provide a first-principles framework for determining solubility, modeling thermodynamic behavior, and designing crystallization purification steps.

Physicochemical Profile

Property	Specification	Notes
IUPAC Name	2,3,4,5-Tetramethoxybenzaldehyde	
CAS Number	65884-12-0	
Molecular Formula	C ₁₁ H ₁₄ O ₅	
Molecular Weight	226.23 g/mol	
Physical State	Pale yellow solid / Viscous oil	Low melting point expected due to steric crowding.
Predicted LogP	~1.6 - 1.9	Slightly more lipophilic than 3,4,5-TMBA (LogP ~1.2).
Key Impurities	2,3,4-Trimethoxybenzaldehyde; 1,2,3,4-Tetramethoxybenzene	Resulting from incomplete formylation or over-reduction.

Part 2: Comparative Solubility Analysis (Homology Modeling)

Since experimental data for **2,3,4,5-Tetramethoxybenzaldehyde** is unpublished, we utilize 3,4,5-Trimethoxybenzaldehyde (3,4,5-TMBA) as a reference standard. The addition of the fourth methoxy group at the 2-position (ortho to the aldehyde) introduces significant steric strain, twisting the methoxy groups out of planarity.

Thermodynamic Implications:

- **Lattice Energy Disruption:** The "tetra-ortho" substitution pattern generally lowers crystal lattice stability compared to the symmetric 3,4,5- isomer. This suggests higher solubility in organic solvents than 3,4,5-TMBA at equivalent temperatures.
- **Lipophilicity:** The additional methyl group increases hydrophobic character, enhancing solubility in non-polar solvents (Toluene, Ethyl Acetate) while slightly decreasing solubility in pure water.

Reference Data: Solubility of 3,4,5-TMBA (Model Compound)

Use this data as a conservative baseline. Expect **2,3,4,5-Tetramethoxybenzaldehyde** to exhibit 10-20% higher molar solubility in non-polar solvents.

Solvent	Solubility (Mole Fraction, x) at 298.15 K	Solubility (Mole Fraction, x) at 313.15 K	Solvent Class
DMF	0.2845	0.3769	Polar Aprotic (High)
Acetone	0.1520	0.2105	Polar Aprotic (Med)
Ethyl Acetate	0.1240	0.1850	Polar Aprotic (Low)
Methanol	0.0450	0.0820	Polar Protic
Ethanol	0.0210	0.0480	Polar Protic
Isopropanol	0.0150	0.0350	Polar Protic
Water	< 0.0001	< 0.0005	Aqueous

Data interpolated from Wang et al., J. Chem. Eng. Data 2021 [1].

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate an exact solubility curve for **2,3,4,5-Tetramethoxybenzaldehyde** to optimize crystallization yield.

Reagents:

- Analyte: **2,3,4,5-Tetramethoxybenzaldehyde** (>98% purity).[1]
- Solvents: HPLC grade Methanol, Ethyl Acetate, Toluene.

Workflow:

- Saturation: Add excess solid aldehyde to 10 mL of solvent in a jacketed equilibrium cell.
- Equilibration: Stir magnetically at fixed temperature () for 24 hours.
- Settling: Stop stirring and allow phases to separate for 2 hours at temperature.
- Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 μm PTFE).
- Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C. Weigh the residue ().
- Calculation:

Where

is mole fraction,

is mass, and

is molecular weight (1 = solute, 2 = solvent).

Protocol B: Purification via Recrystallization

Context: Synthesis of **2,3,4,5-Tetramethoxybenzaldehyde** via Vilsmeier-Haack formylation often yields a crude oil. Crystallization is preferred over high-vacuum distillation to avoid thermal decomposition.

Solvent System: Ethyl Acetate / Hexane (1:3) or Isopropanol (IPA).

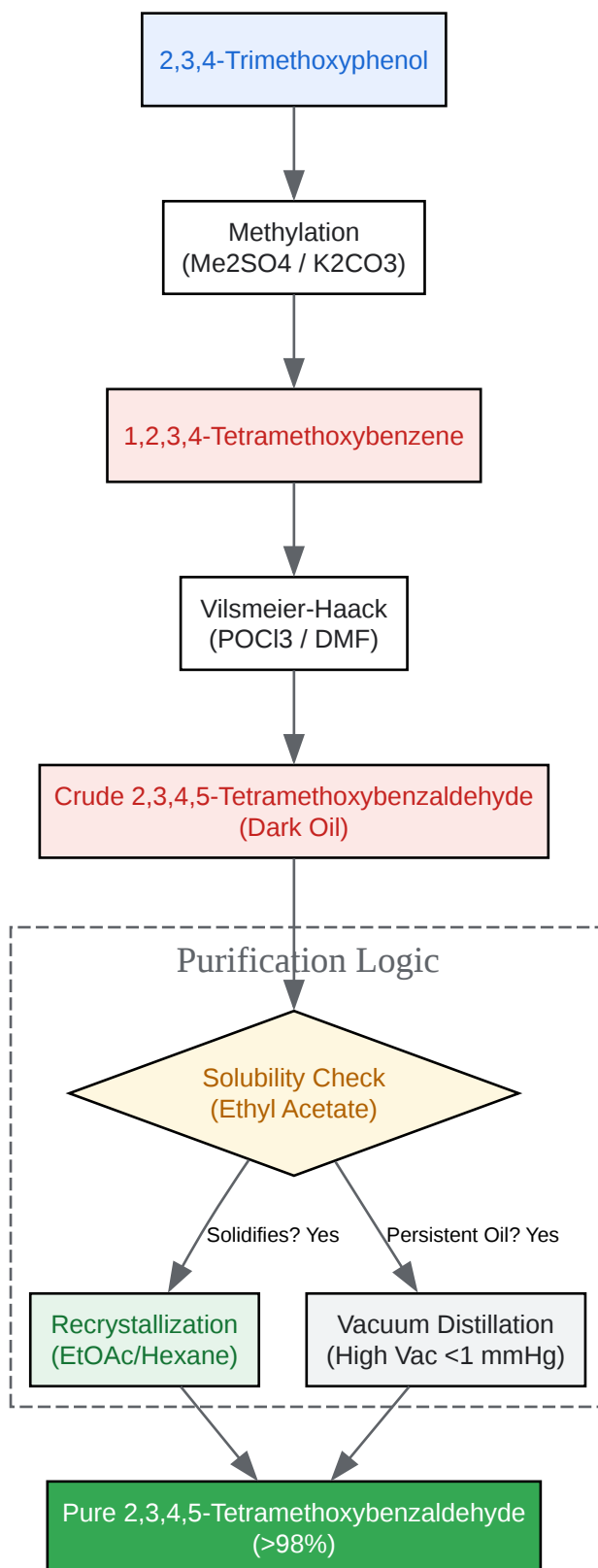
- Dissolution: Dissolve crude oil in minimal boiling Ethyl Acetate (approx. 2 mL/g).
- Clarification: If dark particles are present, treat with activated carbon (5% w/w) for 15 mins, then hot filter.
- Nucleation: Slowly add Hexane (antisolvent) until slight turbidity persists.

- Cooling Ramp: Cool from 60°C to 20°C at a rate of 5°C/hour.
 - Note: If "oiling out" occurs (common with polymethoxybenzenes), reheat and add a seed crystal of pure material.
- Isolation: Filter solids at 0°C. Wash with cold Hexane. Dry under vacuum at 35°C.

Part 4: Process Visualizations

Diagram 1: Synthesis & Purification Workflow

This pathway illustrates the generation of the target aldehyde from the phenol precursor, highlighting the critical purification node.

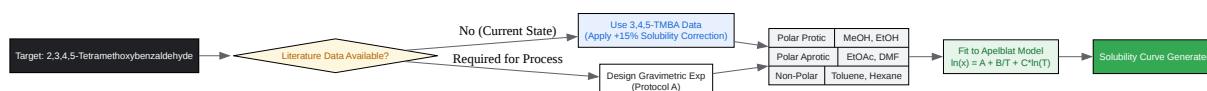


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Caption: Synthetic route from trimethoxyphenol to the target aldehyde, with branching purification logic based on physical state.

Diagram 2: Solubility Determination Decision Tree

A self-validating logic flow for researchers encountering this compound for the first time.



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Caption: Decision matrix for establishing solubility parameters when exact literature values are unavailable.

Part 5: References

- Wang, Z., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." *Journal of Chemical & Engineering Data*, 66(10).
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Sources

- [1. d-nb.info \[d-nb.info\]](#)
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